Tris(dibenzoylmethanato)iron

Description

Significance of Iron(III) β-Diketonate Complexes in Coordination Chemistry

Iron(III) β-diketonate complexes, including Tris(dibenzoylmethanato)iron, represent a significant class of compounds in coordination chemistry. mdpi.com These complexes are characterized by the coordination of a central iron(III) ion to one or more β-diketonate ligands. The versatility of these ligands allows for the fine-tuning of the electronic and steric properties of the resulting complex. researchgate.net

One of the key features of these complexes is their ability to adopt different spin states. For instance, some iron(III) β-diketonate complexes can exhibit spin-crossover (SCO) behavior, transitioning between a high-spin and a low-spin state in response to external stimuli like temperature. mdpi.com This property is of fundamental interest in the study of molecular magnetism and has potential applications in data storage and sensor technology.

Furthermore, these complexes often serve as precursors in the synthesis of other materials. chemimpex.com For example, they can be used in Metal-Organic Chemical Vapor Deposition (MOCVD) to create thin films of iron oxides. researchgate.net The choice of the β-diketonate ligand can influence the thermal properties and vapor pressure of the complex, thereby affecting the deposition process and the quality of the resulting film. researchgate.net The study of these complexes also extends to their use as metalloligands, where the entire complex acts as a building block for larger, multi-metallic coordination networks. rsc.org

Overview of Research Trajectories for this compound

Research involving this compound has explored several promising avenues, primarily focusing on its catalytic activity and its role in materials science.

In the realm of catalysis, this compound has demonstrated its efficacy in a variety of organic transformations. chemimpex.comlookchem.com It is particularly noted for its role in iron-catalyzed cross-coupling reactions, where it facilitates the formation of carbon-carbon bonds. lookchem.comchemicalbook.comchemdad.com One notable application is the Wacker-type oxidation of olefins to ketones, where Fe(dbm)3 acts as an efficient catalyst at room temperature under an air atmosphere. semanticscholar.orgnih.gov This process is significant for its mild reaction conditions and high regioselectivity. semanticscholar.org The catalytic mechanism often involves the formation of a redox couple with its Fe(II) counterpart, enabling electron transfer processes that are crucial for the reaction. lookchem.comchemicalbook.comchemdad.com

In materials science, this compound is investigated for its potential in creating advanced materials with specific functionalities. chemimpex.comlookchem.com Its stability and solubility in organic solvents make it a suitable precursor for the synthesis of iron oxide nanoparticles. chemimpex.com These nanoparticles have a wide range of potential applications, from catalysis to biomedical imaging. Furthermore, the compound's tunable electronic properties have led to its exploration in the development of organic electronics, such as light-emitting diodes (LEDs) and photovoltaic cells. chemimpex.com Research in this area aims to leverage the unique coordination environment of the complex to enhance the efficiency and performance of these devices. chemimpex.com The deposition of this compound on surfaces like gold is also being studied to understand its behavior at the nanoscale, which is crucial for its application in molecular electronics and spintronics. beilstein-journals.org

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

14405-49-3 |

|---|---|

Formule moléculaire |

C45H33FeO6 |

Poids moléculaire |

725.6 g/mol |

Nom IUPAC |

iron(3+);3-oxo-1,3-diphenylprop-1-en-1-olate |

InChI |

InChI=1S/3C15H12O2.Fe/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h3*1-11,16H;/q;;;+3/p-3 |

Clé InChI |

JWPHPBLJVLHKOZ-UHFFFAOYSA-K |

SMILES |

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.[Fe] |

SMILES isomérique |

C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.[Fe] |

SMILES canonique |

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].[Fe+3] |

Origine du produit |

United States |

Synthetic Methodologies and Preparation Protocols for Tris Dibenzoylmethanato Iron

Laboratory Synthesis Routes and Reaction Conditions

The laboratory-scale synthesis of Tris(dibenzoylmethanato)iron is predominantly achieved through the reaction of an iron(III) salt with dibenzoylmethane (B1670423). This process is a classic example of coordination chemistry, where the dibenzoylmethane, acting as a bidentate ligand, displaces other ligands from the iron(III) coordination sphere.

Ligand Substitution Reactions with Iron(III) Precursors

The most common method for synthesizing this compound involves a ligand substitution reaction. In this process, an iron(III) precursor is reacted with three equivalents of the dibenzoylmethane ligand. A frequently used iron(III) precursor is iron(III) chloride (FeCl₃). The reaction is typically carried out in an organic solvent, such as ethanol (B145695). The mixture is often heated to facilitate the reaction.

While iron(III) chloride is a common starting material, other iron(III) salts can also be employed as precursors. The choice of precursor can sometimes influence the reaction conditions and the purity of the final product.

| Iron(III) Precursor | Typical Reaction Conditions |

| Iron(III) chloride (FeCl₃) | Reaction with dibenzoylmethane in ethanol, often with heating. |

| Iron(III) nitrate (B79036) (Fe(NO₃)₃) | Can also be used, potentially requiring adjustments in pH and purification steps. |

| Freshly prepared Iron(III) hydroxide | May be used in some procedures to avoid halide contamination. |

Role of Bases and Solvent Systems in Synthesis

The synthesis of this compound is significantly influenced by the choice of base and solvent system. Dibenzoylmethane is a weak acid, and the presence of a base is crucial to deprotonate it, forming the dibenzoylmethanate anion. This anion then readily coordinates with the iron(III) ion.

Commonly, a weak base such as aqueous ammonia (B1221849) or sodium acetate (B1210297) is added to the reaction mixture. The base neutralizes the acid (e.g., HCl) formed during the reaction, driving the equilibrium towards the formation of the stable iron(III) complex. The addition of the base often leads to the precipitation of the crude product as a distinctively colored solid.

The solvent system plays a critical role in dissolving the reactants and facilitating the reaction. Ethanol is a widely used solvent due to its ability to dissolve both the iron(III) salt and the dibenzoylmethane ligand to a reasonable extent. The choice of solvent can also impact the solubility of the final product and, consequently, the ease of its isolation.

| Component | Role in Synthesis | Examples |

| Base | Deprotonates dibenzoylmethane to form the coordinating anion; Neutralizes acid byproducts. | Aqueous ammonia, Sodium acetate |

| Solvent | Dissolves reactants; Facilitates the reaction; Influences product solubility and isolation. | Ethanol, Methanol, Benzene (B151609) |

Purification Techniques and Crystallization Procedures

The crude this compound obtained from the initial reaction is often purified to remove unreacted starting materials and byproducts. Recrystallization is the most common purification technique. This method relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures.

A typical recrystallization procedure involves dissolving the crude product in a hot solvent, such as benzene or toluene, followed by the addition of a less polar solvent, like hexanes, to induce crystallization upon cooling. The pure crystals of this compound can then be collected by filtration. The choice of solvent for recrystallization is critical for obtaining a high yield of pure product.

| Purification Technique | Description | Common Solvents |

| Recrystallization | The crude product is dissolved in a hot solvent and allowed to cool, leading to the formation of pure crystals. | Hot benzene followed by the addition of hot hexanes. |

| Washing | The filtered product is washed with a solvent in which the desired compound is insoluble, but impurities are soluble. | Water, Ethanol |

Considerations for Industrial Scale-Up of this compound Production

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents a unique set of challenges. While the fundamental chemistry remains the same, factors such as heat and mass transfer, reaction kinetics, and product isolation become significantly more complex.

A primary concern in scaling up precipitation reactions is maintaining consistent product quality, including crystal size and purity. The mixing efficiency within a large reactor can vary significantly, leading to localized areas of high supersaturation and subsequent rapid precipitation, which may result in smaller, less pure crystals. Therefore, the design of the reactor and the agitation system is critical.

Heat management is another crucial factor. The formation of this compound is an exothermic process. On a large scale, the heat generated can be substantial and must be efficiently removed to maintain optimal reaction temperature and prevent side reactions. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.

| Factor | Industrial Scale-Up Consideration |

| Mixing and Mass Transfer | Ensuring uniform mixing to control supersaturation and obtain consistent crystal size and purity. |

| Heat Transfer | Efficient removal of reaction heat to maintain optimal temperature and prevent side reactions. |

| Solvent Management | Selection of safe, environmentally friendly, and cost-effective solvents with efficient recovery and recycling systems. |

| Process Economics | Optimizing raw material costs, energy consumption, and overall yield to ensure commercial viability. |

| Product Isolation and Drying | Efficient and safe methods for filtering, washing, and drying large quantities of the final product. |

Coordination Chemistry and Structural Elucidation of Tris Dibenzoylmethanato Iron

Ligand Environment and Metal-Ligand Interactions in Iron(III) Complexes

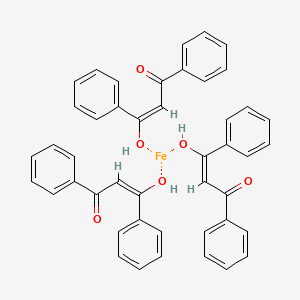

In Tris(dibenzoylmethanato)iron(III), the iron center is in the +3 oxidation state. The dibenzoylmethanato (dbm) ligand is the conjugate base of dibenzoylmethane (B1670423), a β-diketone. Each dbm ligand acts as a bidentate chelating agent, coordinating to the iron(III) ion through its two oxygen atoms. This chelation forms a stable six-membered ring, a common feature in metal β-diketonate complexes.

The interaction between the "hard" Lewis acidic Fe(III) ion and the "hard" oxygen donor atoms of the dibenzoylmethanato ligand is a classic example of Hard and Soft Acid and Base (HSAB) theory, leading to a stable complex. The electronic structure of the iron(III) ion, which is a d⁵ metal, in this high-spin complex results in a half-filled d-shell, contributing to its stability. The delocalization of electrons within the chelate ring, involving the iron d-orbitals and the π-system of the ligand, further enhances the stability of the metal-ligand bond.

Advanced Structural Characterization and Analysis

The precise three-dimensional arrangement of atoms in this compound has been a subject of interest for understanding its properties.

X-ray diffraction is the definitive method for determining the solid-state structure of crystalline compounds. While a visual representation of the crystal structure of this compound(III) is available, detailed crystallographic data such as specific bond lengths and angles for this particular complex are not readily found in publicly accessible crystallographic databases in the conducted search.

For comparison, studies on similar iron(III) β-diketonate complexes provide insights into the expected structural parameters. For instance, in related iron(III) complexes, the Fe-O bond lengths are typically in the range of 1.9 to 2.1 Å. The bite angle of the β-diketonate ligand, which is the O-Fe-O angle within the chelate ring, is generally close to 90°.

For octahedral complexes with three identical bidentate ligands, such as this compound, two geometric isomers are possible: facial (fac) and meridional (mer).

Facial (fac) isomer: The three coordinating oxygen atoms of one type (e.g., from the benzoyl groups) are positioned on one face of the octahedron, and the other three coordinating oxygen atoms are on the opposite face. This isomer possesses C₃ symmetry.

Meridional (mer) isomer: The three coordinating oxygen atoms of one type lie in a plane that also contains the central iron atom (a meridian). This isomer has C₂ᵥ symmetry.

The specific isomeric form adopted by this compound in the solid state or in solution can be influenced by factors such as the steric bulk of the ligands, crystal packing forces, and solvent effects. For some tris(β-diketonato)iron(III) complexes with unsymmetrical ligands, the mer isomer has been found to be more stable. However, a definitive experimental or theoretical study specifically determining the predominant isomer of this compound was not identified in the conducted search. Spectroscopic techniques such as NMR could potentially be used to distinguish between the fac and mer isomers in solution, due to their different symmetries.

The iron(III) center in this compound is six-coordinate, with the six oxygen atoms from the three dibenzoylmethanato ligands defining the vertices of an octahedron. This octahedral geometry is a common coordination environment for iron(III) complexes.

Theoretical Approaches to Coordination and Structure

Computational chemistry methods, such as Density Functional Theory (DFT), can provide valuable insights into the structure, bonding, and energetics of coordination complexes like this compound. Theoretical calculations can be employed to:

Optimize the molecular geometries of both the fac and mer isomers to predict their relative stabilities.

Calculate theoretical bond lengths and angles for comparison with experimental data, should it become available.

Analyze the electronic structure to understand the nature of the metal-ligand bonding, including the contributions of covalent and electrostatic interactions.

Simulate spectroscopic properties, which can aid in the interpretation of experimental spectra and potentially distinguish between isomers.

While general DFT studies have been performed on various iron(III) β-diketonate complexes, a specific and detailed theoretical investigation focused solely on the coordination and structure of this compound, including a comparative analysis of its fac and mer isomers, was not found in the performed search. Such studies would be instrumental in providing a more complete understanding of the structural nuances of this important iron complex.

Electronic Structure and Redox Properties of Tris Dibenzoylmethanato Iron

Electrochemical Characterization and Behavior

The electrochemical properties of Tris(dibenzoylmethanato)iron are central to understanding its reactivity. These properties are primarily investigated through techniques such as cyclic voltammetry and spectroelectrochemistry, which provide insights into the electron transfer processes involving the iron center.

The electrochemistry of this compound is dominated by a single, one-electron transfer process associated with the Fe(III)/Fe(II) redox couple. This process is typically electrochemically and chemically reversible. The reversible nature of this redox couple is a key feature of many tris(β-diketonato)iron(III) complexes and is crucial for their application in various catalytic cycles.

The reduction potential of the Fe(III)/Fe(II) couple in this compound provides a quantitative measure of the ease with which the iron center can be reduced. Experimental values for the reduction potential of a series of tris(β-diketonato)iron(III) complexes have been reported, with the specific value for this compound depending on the solvent and experimental conditions. For instance, a reported experimental reduction potential for tris(1,3-dibenzoylacetonato)iron(III) is -0.921 V versus the ferrocene/ferrocenium (FcH/FcH+) couple. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), have been employed to calculate the reduction potentials of these complexes. These theoretical calculations often correlate well with experimental data and provide a deeper understanding of the factors influencing the redox potential, such as the electronic effects of the substituents on the β-diketonato ligand.

| Compound | Experimental Reduction Potential (V vs Fc/Fc+) |

|---|---|

| This compound(III) | -0.921 |

Spectroelectrochemistry (SEC) combines electrochemical and spectroscopic techniques to study the changes in the electronic absorption spectrum of a molecule as its oxidation state is altered. For this compound, SEC studies reveal the influence of the Fe(III)/Fe(II) redox process on its UV-Vis absorption spectrum.

The UV-Vis spectrum of this compound(III) exhibits strong absorption bands. The transition corresponding to the maximum absorbance for Fe(dbm)3 is characterized primarily as a ligand-to-metal charge transfer (LMCT) band. nih.gov This indicates that the electronic transition involves the movement of an electron from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character.

Computational Insights into Electronic Structure

Theoretical calculations have proven invaluable in elucidating the electronic structure of this compound and related complexes. These methods provide a detailed picture of the molecular orbitals and electronic states that govern the compound's properties.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For tris(β-diketonato)iron(III) complexes, DFT calculations have been used to understand the nature of the frontier molecular orbitals (HOMO and LUMO) and their involvement in electronic transitions and redox processes.

DFT studies have shown that while the oxidation of these complexes is typically metal-centered, the reduction processes can have significant ligand character. researchgate.net This implies that upon accepting an electron, the additional charge is not solely localized on the iron atom but is distributed over the dibenzoylmethanato ligands as well.

Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes, focusing on the interaction between the metal d-orbitals and the ligands. wikipedia.org LFT is instrumental in interpreting the d–d electronic transitions observed in the absorption spectra of these compounds. researchgate.net

In the case of high-spin iron(III) complexes like this compound, which has a d5 electron configuration, all d-d transitions are spin-forbidden, resulting in weak absorptions. The more intense bands observed in the UV-Vis spectrum are typically charge-transfer bands, as confirmed by spectroelectrochemical and DFT studies. nih.gov A complete ligand-field analysis can provide quantitative information about the electronic structure, similar to studies performed on analogous Mn(III) tris(β-diketonate) complexes. scielo.br

Spin State Analysis and Correlation with Electronic Configuration

The electronic configuration and resulting spin state of the central iron atom in this compound are fundamental to its magnetic properties and reactivity. The iron center in this complex is in the +3 oxidation state (Fe(III)), which means it has a d⁵ electron configuration. byjus.comquora.com For a d⁵ metal ion in an octahedral coordination environment, two possible spin states can arise: high-spin and low-spin.

The specific spin state adopted by the complex is determined by the interplay between the crystal field splitting energy (Δo), imparted by the dibenzoylmethanate ligands, and the spin-pairing energy (P). Dibenzoylmethanate, as a β-diketonate, is generally considered a weak-field ligand. stackexchange.com Weak-field ligands induce a relatively small crystal field splitting. Consequently, the energy required to promote an electron to the higher energy eg orbitals is less than the energy required to pair electrons in the lower energy t2g orbitals.

In the case of this compound, the small Δo results in a high-spin configuration. The five d-electrons will singly occupy all five d-orbitals (t2g³ eg²) before any pairing occurs, in accordance with Hund's rule. This arrangement leads to a total of five unpaired electrons, rendering the complex paramagnetic. wikipedia.org

The correlation between the electronic configuration and the spin state can be summarized as follows:

| Property | Description |

| Central Metal Ion | Iron(III) |

| Electronic Configuration | [Ar] 3d⁵ |

| Ligand Field Strength | Weak (from dibenzoylmethanate) |

| Crystal Field Splitting (Δo) | Small |

| Spin Pairing Energy (P) | Greater than Δo |

| Resulting Spin State | High-Spin |

| Orbital Occupancy | t2g³ eg² |

| Number of Unpaired Electrons | 5 |

| Magnetic Property | Paramagnetic |

This high-spin state is characteristic of many iron(III) complexes with oxygen-donating ligands, such as the closely related Tris(acetylacetonato)iron(III). wikipedia.org

Influence of Substituents on Redox Potentials

The redox potential of the Fe(III)/Fe(II) couple in this compound can be systematically modified by introducing various substituent groups onto the phenyl rings of the dibenzoylmethanate ligands. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—directly influences the electron density on the coordinating oxygen atoms. This, in turn, affects the stability of the different oxidation states of the iron center.

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), increase the electron density on the ligand. This increased electron density is then partially donated to the iron center, making the complex easier to oxidize (i.e., making the Fe(III) state less favorable relative to the Fe(II) state). Consequently, the redox potential for the Fe(III)/Fe(II) couple is lowered (shifted to more negative values).

Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), decrease the electron density on the ligand framework. This leads to a stabilization of the more electron-rich Fe(II) state, making oxidation to Fe(III) more difficult. As a result, the redox potential is raised (shifted to more positive values).

The magnitude of this effect can often be correlated with the Hammett parameter (σ) of the substituent, which provides a quantitative measure of its electron-donating or electron-withdrawing capability.

| Substituent (X) | Hammett Parameter (σp) | Expected Effect on Redox Potential (E½ vs. SCE) |

| -OCH₃ (Methoxy) | -0.27 | More Negative |

| -CH₃ (Methyl) | -0.17 | More Negative |

| -H (Unsubstituted) | 0.00 | Reference Value |

| -Cl (Chloro) | +0.23 | More Positive |

| -CN (Cyano) | +0.66 | More Positive |

| -NO₂ (Nitro) | +0.78 | More Positive |

This predictable electronic tuning is a powerful tool in the design of iron catalysts and materials, allowing for the fine-adjustment of their redox properties for specific applications.

Spectroscopic Characterization and Analysis of Tris Dibenzoylmethanato Iron

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a key analytical tool for characterizing the structural features of Tris(dibenzoylmethanato)iron. Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, offering a detailed fingerprint of the ligand's covalent bonds and the metal-ligand coordination.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which induces vibrations in its chemical bonds. msu.edulibretexts.org In this compound(III), the IR spectrum is dominated by the vibrational modes of the dibenzoylmethanato ligand. The coordination of the ligand to the iron(III) center through the oxygen atoms of the β-diketonate group results in characteristic shifts in the vibrational frequencies of the C=O and C=C bonds compared to the free ligand.

Key vibrational bands are assigned to specific stretching and bending modes within the molecule. The region between 1500 and 1600 cm⁻¹ is particularly important, as it contains the stretching vibrations of the C=C and C=O bonds within the delocalized six-membered chelate ring. The lower frequency region, typically below 650 cm⁻¹, reveals vibrations associated with the iron-oxygen (Fe-O) bonds, providing direct evidence of coordination. libretexts.org

Interactive Table: Representative Infrared (IR) Absorption Bands for this compound(III)

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C=C Stretching | ~1590 - 1600 | Associated with the delocalized π-system of the chelate ring. |

| C=O Stretching | ~1520 - 1530 | Stretching vibration of the carbonyl group, coupled with the C=C bond. |

| Phenyl Ring Modes | ~1480 - 1580 | C-C stretching vibrations within the phenyl substituents. |

Raman spectroscopy serves as a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, providing information on molecular vibrations. dtic.mil The Raman spectrum of this compound(III) offers another unique "fingerprint," which is useful for structural confirmation. The vibrational modes observed in the Raman spectrum are governed by different selection rules than those in IR, often providing stronger signals for symmetric vibrations.

Similar to IR spectroscopy, the Raman spectrum displays characteristic bands for the ligand's phenyl rings, the chelate ring system, and the metal-oxygen bonds. researchgate.net Analysis of these spectral fingerprints is crucial for understanding the symmetry and bonding within the complex. researchgate.net

Interactive Table: Representative Raman Shifts for this compound(III)

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Chelate Ring Deformation | ~1595 - 1605 | Symmetric stretching of the C=C and C=O bonds in the chelate ring. |

| Phenyl C-H Bending | ~1150 - 1180 | In-plane bending vibrations of the C-H bonds on the phenyl groups. |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is used to study the electronic transitions within this compound(III). These transitions provide information about the energy levels of the molecular orbitals involved in the complex.

The UV-Vis spectrum of this compound(III) and related tris(β-diketonato)iron(III) complexes is characterized by strong absorption bands in the near-ultraviolet region, typically between 270 and 380 nm. nih.govresearchgate.netnih.gov These high-intensity bands are a hallmark of this class of compounds and are sensitive to the electronic nature of the substituents on the β-diketonato ligand. nih.gov The position and intensity of these absorption maxima are influenced by the solvent environment due to solvatochromic effects.

Interactive Table: Typical UV-Vis Absorption Data for Tris(β-diketonato)iron(III) Complexes

| Transition Type | Typical λmax (nm) | Description |

|---|---|---|

| Ligand-to-Metal Charge Transfer (LMCT) | ~270 - 380 | Intense absorption band corresponding to the promotion of an electron from a ligand-based orbital to an iron-based d-orbital. nih.gov |

The intense absorption bands observed in the UV-Vis spectrum of this compound(III) are primarily assigned to Ligand-to-Metal Charge Transfer (LMCT) transitions. nih.gov In these transitions, an electron is excited from a molecular orbital that is predominantly ligand in character (from the dibenzoylmethanato) to one that is predominantly metal in character (an empty or partially filled d-orbital of the Fe³⁺ ion).

In addition to LMCT bands, intra-ligand (IL) transitions, such as π-π* transitions within the aromatic phenyl rings and the conjugated system of the chelate ring, also contribute to the absorption spectrum, typically at higher energies (shorter wavelengths). nih.gov Some studies also consider the possibility of Ligand-to-Ligand Charge Transfer (LLCT) transitions. nih.gov The study of these light absorption phenomena is critical for applications in photocatalysis, where the excited states of the complex play a direct role in chemical reactions.

X-ray Photoelectron Spectroscopy (XPS) for Core-Level Binding Energies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound(III), XPS is particularly valuable for confirming the +3 oxidation state of the central iron atom.

The XPS spectrum is obtained by irradiating the sample with X-rays and measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the material. The binding energy of the core-level electrons is characteristic of the element and its chemical environment. The Fe 2p region of the spectrum is of primary interest. High-spin Fe(III) compounds exhibit complex Fe 2p spectra due to multiplet splitting, which arises from the interaction between the core-hole and the unpaired valence electrons. thermofisher.com The Fe 2p₃/₂ peak for Fe(III) compounds is typically observed in the range of 710.8 to 712.5 eV. thermofisher.comresearchgate.net This region is often accompanied by characteristic satellite peaks, which further aid in the definitive assignment of the Fe(III) oxidation state and its distinction from Fe(II) or metallic iron. thermofisher.comxpsfitting.com

Interactive Table: Typical XPS Binding Energies for this compound(III)

| Core Level | Binding Energy (eV) | Notes |

|---|---|---|

| Fe 2p₃/₂ | ~711.0 - 712.5 | Main peak for iron in the +3 oxidation state. The exact value can vary with ligand environment. researchgate.net |

| O 1s | ~531.0 | Associated with the oxygen atoms in the dibenzoylmethanato ligand. |

Mössbauer Spectroscopy for Iron Oxidation States and Environments

Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of iron nuclei, providing valuable insights into oxidation states, spin states, and the symmetry of the coordination sphere. In the case of this compound(III), ⁵⁷Fe Mössbauer spectroscopy serves as a definitive tool for confirming the +3 oxidation state of the iron center and characterizing its electronic structure.

The Mössbauer spectrum of a high-spin iron(III) compound, such as this compound(III), is typically characterized by two key parameters: the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is a measure of the s-electron density at the nucleus and is indicative of the oxidation state and covalency of the iron atom. Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-spherical electric field gradient at the nucleus, providing information about the symmetry of the electron distribution and the ligand field.

Research on the Mössbauer spectra of tris(β-diketonato)iron(III) complexes, including this compound(III), reveals the influence of paramagnetic relaxation effects on the spectral line shape. The rate of this relaxation is dependent on the distance between the iron centers and the temperature. akjournals.com

At room temperature (295 K), the Mössbauer spectrum of this compound(III) can exhibit line broadening due to these relaxation effects. As the temperature is lowered to 78 K, the relaxation rate decreases, leading to a more resolved spectrum. akjournals.com

The following table summarizes the typical Mössbauer parameters observed for this compound(III) at different temperatures.

| Temperature (K) | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Reference |

|---|---|---|---|

| 295 | ~0.4 | Broad | akjournals.com |

| 78 | ~0.5 | Resolved | akjournals.com |

The observed isomer shifts are consistent with a high-spin iron(III) center in an octahedral oxygen environment. The presence of quadrupole splitting, particularly at lower temperatures, indicates a distortion from perfect octahedral symmetry in the coordination sphere of the iron atom. This is expected due to the nature of the bidentate dibenzoylmethanato ligands and potential crystal packing effects.

Catalytic Applications of Tris Dibenzoylmethanato Iron in Organic Transformations

General Principles of Catalytic Action

The catalytic prowess of iron complexes like tris(dibenzoylmethanato)iron is rooted in the metal's ability to exist in multiple oxidation states, facilitating redox cycles essential for catalysis. youtube.comnih.gov These complexes act as Lewis acids and can engage in both one- and two-electron transfer processes, enabling the activation of otherwise unreactive substrates. youtube.comwiley-vch.de

The catalytic cycle of this compound in oxidation reactions is believed to involve the reduction of the Fe(III) center to a more reactive Fe(II) species by an additive, such as a hydrosilane. researchgate.netnih.gov This initiates a process where the iron catalyst facilitates the transfer of electrons between the substrate and the oxidant. wikipedia.org In aerobic oxidations, molecular oxygen from the air serves as the ultimate oxidant. nih.govnih.gov The iron center mediates the electron transfer from the substrate to oxygen, typically through a series of steps involving iron-oxo or iron-peroxo intermediates. researchgate.netnih.gov This process, known as an electron transfer (ET) mechanism, is fundamental to how the catalyst lowers the activation energy of the reaction. wikipedia.org The specific pathway can be complex, potentially involving inner-sphere or outer-sphere electron transfer mechanisms, where substrates and oxidants may or may not directly coordinate to the iron center during the electron transfer event. wikipedia.orglibretexts.org

Substrate activation begins with its interaction with the catalytically active iron species. In the case of olefin oxidation, the alkene coordinates to the iron center. organic-chemistry.org The subsequent steps in the proposed mechanism involve the reaction of an iron(III) hydride with the olefin, which is generated from an additive like phenylsilane (B129415). researchgate.net This leads to the formation of a carbon-centered radical intermediate. researchgate.net This radical then reacts with molecular oxygen to form an iron peroxide complex. researchgate.netresearchgate.net The formation of these reactive intermediates is crucial as it transforms the stable olefin into a species primed for conversion into the final ketone product. researchgate.net The decomposition of these intermediates, such as an iron(III)–peroxoalkyl complex, ultimately yields the oxidized product and regenerates the active catalyst, allowing the cycle to continue. nih.gov

Oxidation Reactions Mediated by this compound

This compound has proven to be a versatile and efficient catalyst for the Wacker-type oxidation of various olefins, providing a more sustainable alternative to traditional palladium-based systems. d-nb.info

A significant application of this compound is in the Wacker-type oxidation, which converts olefins to ketones. d-nb.inforesearchgate.net This iron-catalyzed method is operationally simple and proceeds under mild conditions, making it highly practical. researchgate.netnih.gov The reaction uses phenylsilane as a reductive additive and ambient air as the sole and terminal oxidant. d-nb.inforesearchgate.netdntb.gov.ua

The iron-catalyzed Wacker-type oxidation has been optimized to proceed efficiently at room temperature in ethanol (B145695) as a solvent. d-nb.inforesearchgate.net Using this compound(III) [Fe(dbm)3] as the catalyst and phenylsilane as an additive, olefins are smoothly converted to ketones under an ambient air atmosphere. d-nb.infonih.govsemanticscholar.org A pure oxygen atmosphere is not necessary and does not significantly improve the product yield. d-nb.infosemanticscholar.org Research has shown that a catalyst loading of as low as 3 mol% is sufficient for the reaction to proceed effectively, even on a gram scale. d-nb.infosemanticscholar.org For instance, using 2-vinylnaphthalene (B1218179) as a model substrate, the corresponding ketone, 2-acetylnaphthalene, was obtained in high yields. d-nb.inforesearchgate.net

Table 1: Ligand Optimization for the Iron-Catalyzed Wacker-Type Oxidation d-nb.inforesearchgate.net Reaction conditions: 2-vinylnaphthalene (0.65 mmol), iron(III) catalyst (10 mol %), PhSiH3 (2 equiv), EtOH (3 mL), room temperature, air.

| Entry | Ligand (R1, R2 in Fe(R1C(O)CHC(O)R2)3) | Time (h) | Ketone Yield (%) | Alcohol Yield (%) |

| 1 | Me, Me | 2 | 24 | 2 |

| 2 | iPr, iPr | 2 | 26 | 7 |

| 3 | tBu, tBu | 6 | 44 | 8 |

| 4 | Me, Ph | 3.5 | 72 | 12 |

| 5 | Ph, Ph (Fe(dbm)3) | 4.5 | 79 | 8 |

| 6 | Ph, Ph (Fe(dbm)3, 3 mol%) | 5.5 | 78 | 14 |

| 7 | Ph, Ph (Fe(dbm)3, 3 mol%, O2 atm) | 4.5 | 80 | 8 |

| 8 | Ph, Ph (Fe(dbm)3, 3 mol%, gram scale) | 5 | 80 | 11 |

A key advantage of the this compound-catalyzed Wacker-type oxidation is its excellent regioselectivity and broad functional group tolerance. d-nb.inforesearchgate.netnih.gov The oxidation of terminal olefins consistently yields methyl ketones with 100% regioselectivity, following Markovnikov's rule. d-nb.inforesearchgate.netnih.gov The reaction conditions are mild enough to be compatible with a wide array of sensitive functional groups. d-nb.infosemanticscholar.org Substrates containing esters, ethers, amides, free hydroxyl groups, chlorides, and even other potentially reactive sites like internal double bonds are well-tolerated, furnishing the desired ketones in good to excellent yields without affecting these functionalities. d-nb.info This high tolerance makes the method applicable to the late-stage oxidation of complex, polyfunctionalized molecules. researchgate.netnih.gov Both aliphatic and aromatic olefins, whether electron-rich or electron-deficient, serve as viable substrates for this transformation. d-nb.inforesearchgate.net

Table 2: Substrate Scope of the Iron-Catalyzed Wacker-Type Oxidation d-nb.infosemanticscholar.org Method A: Fe(dbm)3 (3 mol%), PhSiH3 (2 equiv), EtOH, RT, air.

| Substrate (Olefin) | Product (Ketone) | Time (h) | Yield (%) |

| 2-Vinylnaphthalene | 2-Acetylnaphthalene | 5.5 | 78 |

| 4-Vinylbiphenyl | 4-Acetylbiphenyl | 4 | 86 |

| 4-Chlorostyrene | 4-Chloroacetophenone | 4.5 | 97 |

| 4-Vinylbenzoic acid methyl ester | 4-Acetylbenzoic acid methyl ester | 4 | 93 |

| N-(4-vinylphenyl)acetamide | N-(4-acetylphenyl)acetamide | 5 | 89 |

| Estrone derivative | Corresponding methyl ketone | 18 | 81 |

| 1-Dodecene | 2-Dodecanone | 24 | 72 |

| Cyclohexylacetylene | 1-Cyclohexylethanone | 24 | 75 |

Other Aerobic Oxidation Processes

This compound has been effectively utilized as a catalyst in the aerobic oxidation of olefins. Specifically, it catalyzes the Wacker-type oxidation of various olefins to ketones at room temperature, using air as the oxidant. This transformation is noted for its operational simplicity and high functional-group tolerance.

In these reactions, this compound, in the presence of a silane (B1218182) additive, facilitates the conversion of terminal and internal olefins to the corresponding ketones with high regioselectivity and yields up to 97%. The reaction is applicable to a range of substrates, including aliphatic and aromatic olefins.

Table 1: Aerobic Oxidation of Various Olefins Catalyzed by this compound

| Substrate | Product | Yield (%) |

| 2-Vinylnaphthalene | 2-Acetonaphthone | 78 |

| 4-Bromostyrene | 4-Bromoacetophenone | 76 |

| 4-Nitrostyrene | 4-Nitroacetophenone | 76 |

| 1-Dodecene | 2-Dodecanone | 62 |

Cross-Coupling Reactions Catalyzed by this compound

Iron complexes are well-established catalysts for cross-coupling reactions, offering a less toxic and more economical alternative to precious metal catalysts.

The cross-coupling of thioethers and sulfones with aryl Grignard reagents is another area where iron catalysis has been successfully applied. Research in this domain has demonstrated that iron complexes can effectively catalyze the formation of carbon-carbon bonds from these sulfur-containing compounds. However, these studies consistently report the use of iron(III) acetylacetonate (B107027) (Fe(acac)₃) as the catalyst of choice. While structurally related as a β-diketonate complex, specific investigations employing this compound for the cross-coupling of thioethers and sulfones were not identified in the surveyed literature.

Reduction Reactions Facilitated by Iron(III)/Iron(II) Redox Couple

The catalytic activity of iron compounds in many reactions is attributed to the facile Fe(III)/Fe(II) redox couple. While this redox cycling is a fundamental principle in iron catalysis, specific examples of reduction reactions of organic substrates where this compound is explicitly used as the catalyst and this redox couple is the key facilitator are not well-documented in the available literature.

Regioselective Alkylation Reactions

This compound has been identified as a competent catalyst for the regioselective alkylation of polyols, such as those found in carbohydrates. In a study comparing various iron β-diketonate complexes, this compound was shown to effectively catalyze the monoalkylation of diols with good regioselectivity. The reaction is proposed to proceed through the formation of a cyclic intermediate between the iron(III) center and two adjacent hydroxyl groups of the substrate.

Table 2: Comparison of Iron Catalysts in the Regioselective Benzylation of Methyl α-D-mannopyranoside

| Entry | Catalyst | Yield of 3-O-benzyl product (%) |

| 1 | Fe(acac)₃ | 90 |

| 2 | Fe(dbzm)₃ | 88 |

| 3 | Fe(dibm)₃ | 92 |

| 4 | Fe(dipm)₃ | 91 |

dbzm = dibenzoylmethanato; acac = acetylacetonato; dibm = diisobutyrylmethanato; dipm = dipivaloylmethane.

This demonstrates that this compound is a viable catalyst for achieving high regioselectivity in the alkylation of complex molecules with multiple reactive sites. rsc.orgresearchgate.net

Alkylation of Carbohydrate Substrates

This compound, scientifically known as Fe(dbzm)3, has demonstrated its efficacy as a catalyst in the regioselective alkylation of carbohydrate substrates. This catalytic activity is part of a broader effort to replace toxic organotin reagents traditionally used for the selective protection of hydroxyl groups in polyols.

In studies comparing various iron catalysts, Fe(dbzm)3 was found to effectively catalyze the benzylation of methyl 4,6-O-benzylidene-α-D-mannopyranoside. The reaction proceeds with good regioselectivity, highlighting the influence of the ligand environment on the iron center's catalytic performance. Research has shown that the choice of ligands, such as dibenzoylmethane (B1670423), is crucial for achieving high catalytic efficiency. While other iron catalysts like Fe(dibm)3 (tris(diisobutyrylmethanato)iron) and Fe(dipm)3 (tris(dipivaloylmethanato)iron) have also been investigated and, in some cases, found to be more cost-effective, Fe(dbzm)3 remains a valid and effective catalyst for these transformations.

The general reaction conditions for the alkylation of carbohydrates using iron catalysts involve the substrate, an alkylating agent (e.g., benzyl (B1604629) bromide), a base (such as silver oxide or potassium carbonate), and a catalytic amount of the iron complex in a suitable solvent like acetonitrile. These reactions are typically carried out at moderately elevated temperatures.

Table 1: Catalytic Performance of this compound in the Alkylation of a Carbohydrate Substrate

| Substrate | Alkylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| Methyl 4,6-O-benzylidene-α-D-mannopyranoside | Benzyl Bromide | Fe(dbzm)3 | Ag2O | Acetonitrile | 40 | Methyl 3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside | ~90 |

Alkylation of Diols

The catalytic application of this compound extends to the regioselective alkylation of diols. Similar to its role in carbohydrate chemistry, the iron catalyst facilitates the selective functionalization of one hydroxyl group in the presence of others, a crucial step in the synthesis of complex molecules. The mechanism is believed to involve the formation of a cyclic intermediate between the iron catalyst and the diol, which then directs the alkylation to a specific hydroxyl group.

Research in this area has often focused on comparing the catalytic efficiency of different iron(III) β-diketonate complexes. While detailed studies have highlighted the broad substrate scope of catalysts like Fe(dibm)3 for a variety of 1,2- and 1,3-diols, Fe(dbzm)3 operates under similar principles and contributes to the body of evidence supporting iron catalysts as viable alternatives to organotin reagents in these transformations. The reactions demonstrate high regioselectivity and yield, underscoring the potential of these iron complexes in green chemistry.

Table 2: Regioselective Alkylation of a Diol Catalyzed by an Iron(III) β-diketonate System

| Diol Substrate | Alkylating Agent | Catalyst System | Base | Solvent | Product (Major Regioisomer) |

|---|---|---|---|---|---|

| 1-Phenyl-1,2-ethanediol | Benzyl Bromide | Iron(III) β-diketonate | K2CO3 | Acetonitrile | 1-Phenyl-2-(benzyloxy)ethan-1-ol |

Applications in the Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates

While this compound and related iron catalysts have proven effective in fundamental organic transformations like the regioselective alkylation of carbohydrates and diols, specific, documented applications in the total synthesis of named biologically active compounds or pharmaceutical intermediates are not extensively reported in readily available literature. The existing research primarily focuses on the development of the catalytic methodology itself rather than its direct application in the synthesis of complex natural products or drugs.

However, the functional groups and structural motifs accessed through these catalytic methods are prevalent in a wide range of biologically active molecules. For instance, selectively protected carbohydrates and polyols are crucial intermediates in the synthesis of:

Glycosylated natural products: Many antibiotics, anticancer agents, and other therapeutics contain carbohydrate moieties where selective functionalization is essential.

Pharmaceuticals containing polyol fragments: A vast number of drugs feature diol and polyol structures that require selective modification during their synthesis.

The development of iron-catalyzed alkylation methods is a significant step towards greener and more efficient synthetic routes to these important classes of compounds. The principles established with catalysts like this compound lay the groundwork for future applications in pharmaceutical synthesis, even if direct, published examples of a complete synthesis of a specific drug molecule using this exact catalyst are not yet widespread. The utility of this catalyst is generally cited for its potential in the pharmaceutical industry for synthesizing complex molecules.

Mechanistic Investigations of Catalytic Processes Involving Tris Dibenzoylmethanato Iron

Elucidation of Proposed Reaction Pathways and Catalytic Cycles

The mechanistic pathways for reactions catalyzed by Tris(dibenzoylmethanato)iron are diverse and depend heavily on the specific transformation and reactants involved. As an iron(III) precatalyst, Fe(dbm)₃ typically requires an in-situ reduction or activation step to enter the catalytic cycle.

Cross-Coupling Reactions: In the context of cross-coupling reactions involving Grignard reagents, early mechanistic studies provided evidence for the reduction of iron(III) precursors like Fe(dbm)₃. nih.govacs.org Electron paramagnetic resonance (EPR) studies indicated that treatment with alkyl Grignard reagents generates a lower-valent iron species, leading to the proposal of an iron(I) active species that participates in the catalytic cycle. nih.govacs.org The generally accepted cycle for many transition metal-catalyzed cross-couplings involves three key steps: oxidative addition, transmetalation, and reductive elimination. chemistryjournals.net The iron catalyst, after activation, would undergo oxidative addition with an organic electrophile, followed by transmetalation with the Grignard reagent, and finally, reductive elimination to form the new carbon-carbon bond and regenerate the active iron catalyst. chemistryjournals.net

Oxidative Coupling and Wacker-Type Reactions: For oxidative C-O and C-N coupling reactions, a catalytic cycle involving [Fe(III)]/[Fe(II)] redox states is often proposed. nih.govd-nb.info In these reactions, which can use ambient air as the sole oxidant, the Fe(III) center is first reduced to Fe(II), which then participates in the key bond-forming steps before being re-oxidized to Fe(III). nih.govd-nb.info Similarly, in Wacker-type oxidations of olefins to ketones, a proposed pathway involves the formation of an Fe(III)-hydride species as a key intermediate. researchgate.net This species engages in oxidative addition with the olefin, leading to an Fe(III)-alkyl intermediate, which, after interaction with oxygen, ultimately yields the ketone product and regenerates the catalyst. researchgate.net

Regioselective Alkylation: In the regioselective alkylation of diols and carbohydrates, a proposed mechanism suggests that the Fe(dbm)₃ catalyst is sequentially converted into different species during the reaction. rsc.org The cycle may involve transformations from Fe(L)₃ to Fe(L)₂OH, FeL(OH)₂, and Fe(OH)₃ as it forms cyclic dioxolane intermediates with the substrate to direct the regioselectivity of the alkylation. rsc.org This progressive change in the catalyst's coordination sphere explains a decrease in catalytic efficiency over multiple cycles. rsc.org

Isotopic Labeling Experiments to Determine Atom Origins

Isotopic labeling is a powerful technique used to trace the path of atoms from reactants to products, providing definitive evidence for proposed reaction mechanisms. Such experiments have been crucial in understanding the mechanism of the Fe(dbm)₃-catalyzed Wacker-type oxidation of olefins. researchgate.netnih.govresearchgate.net

In a study of this transformation, researchers performed experiments using isotopically labeled reagents to determine the source of the oxygen and hydrogen atoms incorporated into the ketone and alcohol products. researchgate.netnih.govresearchgate.netresearchgate.net

Oxygen Atom Origin: When the reaction was conducted under an atmosphere of ¹⁸O₂ instead of normal air, the resulting ketone product was found to be enriched with the ¹⁸O isotope. This result unequivocally demonstrates that the oxygen atom incorporated into the product originates from the ambient atmosphere (dioxygen). researchgate.netnih.govresearchgate.net

Hydrogen Atom Origin: To trace the source of the newly incorporated hydrogen atom, the reaction was performed with a deuterated reducing agent, phenylsilane-d₁ (PhSiD₃). Analysis of the products showed that deuterium was incorporated into the final molecule. This finding confirms that the reductive additive, phenylsilane (B129415), is the origin of the incorporated hydrogen atom. researchgate.netnih.govresearchgate.net

These labeling studies provide strong support for a mechanism where dioxygen acts as the oxidant and phenylsilane acts as the hydride source.

| Isotopically Labeled Reagent | Observed Outcome | Conclusion |

|---|---|---|

| ¹⁸O₂ (in place of ambient air) | Incorporation of ¹⁸O into the ketone product. | The oxygen atom in the product originates from dioxygen in the air. researchgate.netnih.govresearchgate.net |

| Phenylsilane-d₁ (PhSiD₃) | Incorporation of deuterium (D) into the product. | The incorporated hydrogen atom originates from the phenylsilane additive. researchgate.netnih.govresearchgate.net |

Role and Impact of Reductive Additives (e.g., Phenylsilane)

In many catalytic reactions involving Fe(dbm)₃, which is an air-stable Fe(III) complex, the catalyst must be reduced to a lower oxidation state (e.g., Fe(II) or Fe(I)) to become catalytically active. This is often accomplished through the use of reductive additives.

Grignard Reagents in Cross-Coupling: For cross-coupling reactions, organometallic reagents like Grignard reagents (RMgX) serve a dual purpose. They act as both the nucleophilic source of the R-group for the coupling and as the reducing agent for the Fe(III) precatalyst. nih.gov As mentioned previously, EPR studies have shown that adding a Grignard reagent to Fe(dbm)₃ leads to the in-situ formation of a reduced, catalytically active iron species. nih.govacs.org This initial reduction is the entry point into the catalytic cycle that enables the subsequent bond formation.

The choice and stoichiometry of the reductive additive are critical. For instance, in some iron-catalyzed hydrosilylation reactions, a reducing agent like NaBHEt₃ is used to generate the active Fe-Si species that initiates the catalytic process. nih.gov The additive effectively activates the precatalyst, allowing it to engage in the primary bond-forming events of the reaction.

Computational Mechanistic Studies (e.g., DFT-supported pathways)

While direct computational studies specifically modeling this compound are not extensively detailed in the provided literature, Density Functional Theory (DFT) calculations are a cornerstone for investigating the mechanisms of iron-catalyzed reactions in general. chemistryjournals.net These computational methods provide deep insights into reaction pathways, transition state geometries, and the electronic structures of intermediates, which are often difficult to study experimentally. nih.govrsc.org

For analogous iron-catalyzed reactions, DFT studies have been instrumental in:

Elucidating Redox Cycles: DFT calculations help identify the operative oxidation states of iron within a catalytic cycle. For example, in iron-catalyzed cross-coupling, computations can distinguish between pathways involving Fe(I)/Fe(II)/Fe(III) cycles versus other possibilities, such as Fe(II)/Fe(IV) cycles. nih.gov Studies have used DFT to revise previously proposed mechanisms, showing that a Fe(I)/Fe(II)/Fe(III) pathway involving alkyl radical intermediates is more energetically favorable. nih.gov

Determining Rate-Limiting Steps: By calculating the energy barriers for each elementary step (e.g., oxidative addition, reductive elimination, hydride migration), DFT can identify the rate-determining step of the reaction. rsc.org In a study on iron-catalyzed hydrosilylation, DFT calculations revealed that the rate-determining step is the hydride migration from the silane (B1218182) to the iron-bound olefin, rather than an oxidative addition of the Si-H bond to the iron center. rsc.org

Explaining Selectivity: DFT is used to rationalize the regio- and stereoselectivity observed in catalytic reactions. For hydrosilylation, calculations showed that the transition state for anti-Markovnikov addition has a significantly lower activation enthalpy than for Markovnikov addition, consistent with experimental observations. rsc.org In other systems, spin-delocalization between the iron center and its ligands has been computationally shown to regulate the catalyst's spin state, which in turn influences both reactivity and selectivity. nih.gov

Applications of Tris Dibenzoylmethanato Iron in Materials Science

Precursor Chemistry for Thin Film Deposition Techniques

Tris(dibenzoylmethanato)iron serves as an effective organometallic precursor for the deposition of iron-containing thin films. Its β-diketonate ligands facilitate the formation of volatile and stable complexes that can be transported in the vapor phase for deposition processes.

The compound is utilized in creating stable organometallic films that are integral to the fabrication of electronic and optoelectronic devices. nih.gov These films can be deposited with precise control over thickness and composition, which is critical for device performance. The electronic properties of the resulting films are influenced by the coordination environment of the iron center, a feature that can be leveraged in designing materials with specific functionalities. nih.gov

Role in Light-Emitting Diode (LED) Manufacturing

In the field of organic light-emitting diodes (OLEDs), iron(III) complexes are explored for their potential to create efficient and low-cost devices. While direct applications of this compound are still an area of active research, stable OLEDs have been produced using other Fe(III) complexes that exhibit spin-allowed doublet emission. This suggests a pathway for future developments where Fe(dbm)₃ could be used, potentially as a dopant or in charge transport layers, to enhance the efficiency and performance of LEDs.

Utilization in the Formation of Iron Oxide Nanoparticles

One of the most significant applications of this compound is as a precursor in the synthesis of iron oxide nanoparticles (IONPs), such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃). The thermal decomposition of Fe(dbm)₃ in a high-boiling point solvent is a common and effective method for producing monodisperse nanoparticles with controlled sizes and magnetic properties. These IONPs have a wide array of applications, including in magnetic data storage, catalysis, and biomedicine. The properties of the resulting nanoparticles are highly dependent on the synthesis conditions.

| Synthesis Method | Precursor | Key Parameters | Resulting Nanoparticle Properties |

|---|---|---|---|

| Thermal Decomposition | This compound | Temperature, reaction time, solvent type, surfactant concentration | Control over size (e.g., 5-20 nm), phase (Fe₃O₄, γ-Fe₂O₃), and magnetic behavior (superparamagnetism). |

Synthesis of Advanced Materials with Tunable Properties

The ability to control the synthesis process using this compound as a precursor allows for the creation of advanced materials with tunable properties. By carefully adjusting reaction parameters during the synthesis of iron oxide nanoparticles, researchers can fine-tune particle size, crystallinity, and magnetic properties to suit specific applications. researchgate.net Furthermore, organometallic precursors like Fe(dbm)₃ are foundational in the synthesis of metal-organic frameworks (MOFs). MOFs are highly porous materials with a crystalline structure composed of metal ions linked by organic ligands, and their properties can be systematically tuned for applications in gas storage, separation, and catalysis. researchgate.netrsc.org

Metal-Organic Chemical Vapor Deposition (MOCVD) Applications

This compound and similar iron β-diketonate complexes are valuable precursors for Metal-Organic Chemical Vapor Deposition (MOCVD). This technique is used to grow high-quality thin films of iron oxides on various substrates. The volatility and thermal stability of Fe(dbm)₃ allow it to be vaporized and transported into a reaction chamber where it decomposes on a heated substrate to form a thin film. Thermodynamic studies and experimental work have shown that by controlling parameters such as substrate temperature and the ratio of the precursor to an oxidizing agent (like oxygen), it is possible to selectively deposit different phases of iron oxide, such as pure Fe₃O₄, pure α-Fe₂O₃, or a mixture of both. nih.govresearchgate.net

| MOCVD Parameter | Influence on Film Composition | Typical Result |

|---|---|---|

| Substrate Temperature | Affects crystallinity and reaction kinetics. Higher temperatures generally favor the α-Fe₂O₃ phase. | Films grown at ~450-600°C. researchgate.net |

| Oxygen Flow Rate | Determines the oxidation state of the iron. Lower flow rates favor Fe₃O₄, while higher rates lead to α-Fe₂O₃. nih.govresearchgate.net | Phase-pure Fe₃O₄ or α-Fe₂O₃ can be achieved by tuning the O₂/precursor ratio. nih.gov |

Deposition of Fe2O3 Thin Films on Substrates

This compound serves as a volatile source of iron for the chemical vapor deposition of iron(III) oxide (Fe2O3) thin films. In a typical MOCVD process, the precursor is heated to a temperature sufficient to achieve adequate vapor pressure. The vapor is then transported into a reaction chamber where it thermally decomposes on a heated substrate, leading to the formation of a thin film.

The deposition of iron oxide films using a related iron(III) β-diketonate precursor, tris(t-butyl-3-oxo-butanoato)iron(III), provides insight into the process. In that study, thermodynamic calculations and experimental depositions demonstrated that the composition of the resulting iron oxide film can be controlled by varying the deposition parameters such as substrate temperature and the ratio of the precursor to the oxidizing agent (e.g., molecular oxygen) ias.ac.in.

For instance, at lower substrate temperatures and lower oxygen flow rates, the deposition tends to favor the formation of magnetite (Fe3O4). As the temperature and oxygen concentration increase, the thermodynamically more stable hematite (α-Fe2O3) phase becomes dominant ias.ac.in. Specifically, pure polycrystalline α-Fe2O3 has been successfully deposited at higher oxygen flow rates ias.ac.in. This control over the stoichiometry of the iron oxide film is critical for various applications, as the magnetic and electronic properties of iron oxides are highly dependent on their phase.

While specific deposition parameters for this compound are not extensively detailed in the available literature, the general principles derived from similar iron(III) β-diketonate precursors are applicable. The thermal decomposition of the complex on the substrate surface leads to the release of the organic ligands and the formation of iron oxide.

Table 1: MOCVD Parameters for Iron Oxide Thin Film Deposition using an Iron(III) β-ketoesterate Precursor

| Parameter | Condition | Resulting Phase |

| Substrate Temperature | 350°C - 500°C | Fe3O4, Fe3O4/Fe2O3 mixture, or pure Fe2O3 |

| Reactor Pressure | 2 Torr | Controlled deposition of iron oxide phases |

| O2/Precursor Ratio | Varied (e.g., by changing O2 flow rate) | Lower ratios favor Fe3O4; higher ratios favor α-Fe2O3 |

This data is based on the study of tris(t-butyl-3-oxo-butanoato)iron(III) and is presented as an illustrative example of a typical MOCVD process for iron oxide films. ias.ac.in

Influence of Ligand Design on Thermal Behavior and Vapor Pressure for MOCVD

The suitability of a metal-organic compound as an MOCVD precursor is heavily dependent on its thermal properties, namely its volatility and thermal stability. The compound must be volatile enough to be transported into the reactor in the gas phase at a reasonable rate, yet stable enough to avoid premature decomposition before reaching the substrate. The design of the ligands surrounding the central metal atom is a key strategy for tuning these properties.

In the case of this compound, the dibenzoylmethanate ligand, which is a type of β-diketonate, imparts specific characteristics to the complex. The general structure of β-diketonate ligands allows for the formation of stable, neutral, and monomeric complexes with many metals, which is advantageous for achieving sufficient volatility.

Furthermore, the thermal stability of the precursor is critical to ensure that decomposition occurs controllably on the substrate surface rather than in the gas phase, which could lead to particle formation and poor film quality. The strength of the metal-ligand bond and the decomposition pathway of the ligand itself are important factors.

Table 2: Comparison of Ligand Effects on Precursor Properties (General Trends)

| Ligand Feature | Effect on Volatility | Effect on Thermal Stability | Rationale |

| Bulky Substituents | Can increase or decrease | Generally increases | Steric shielding can reduce intermolecular interactions but also increase molecular weight. |

| Fluorination | Generally increases | Can vary | Reduces van der Waals forces. |

| Phenyl Groups | Can decrease | Can increase | Potential for π-π stacking can decrease volatility, while the aromatic structure can enhance thermal stability. |

Photochemical Reactivity and Degradation Studies of Tris Dibenzoylmethanato Iron

Destructive Photooxidation Processes

The photolysis of tris(dibenzoylmethanato)iron(III) in an oxygenated environment results in a complex series of reactions, leading to the degradation of the ligand and the formation of various photooxidation products. tandfonline.comcaltech.edu

Studies involving the irradiation of a benzene (B151609) solution of this compound(III) with a high-pressure mercury lamp in the presence of oxygen have identified several key photooxidation products. The primary iron-containing product is an amorphous basic ferric salt of diphenyltartaric acid. In addition to this, benzoic acid and phenyl benzoate (B1203000) have been identified as major organic products of the degradation process. tandfonline.com

Table 1: Major Photooxidation Products of this compound(III)

| Product Name | Chemical Formula | Role in Degradation |

|---|---|---|

| Basic Ferric Salt of Diphenyltartaric Acid | Not specified | Main iron-containing product |

| Benzoic Acid | C₇H₆O₂ | Major organic product |

The pathway to the final photooxidation products involves the formation of transient intermediate species. Phenylglyoxylic acid has been identified as a key intermediate in the destructive photooxidation of this compound(III). tandfonline.comcaltech.edu In experiments conducted in the presence of benzophenone, which can act as a photosensitizer, the identified products included the basic ferric salt of diphenyltartaric acid, benzoic acid, and phenylglyoxylic acid. tandfonline.com

The presence of oxygen is crucial for the destructive photooxidation of this compound(III). Non-irradiated benzene solutions of the compound are noted to be remarkably stable against oxidation, showing no significant change after two weeks in an oxygen atmosphere. tandfonline.com This highlights the essential role of photo-initiation in the oxidation process.

The solvent environment also plays a significant role. The primary studies on the photooxidation of this compound have utilized benzene as the solvent. It is important to note that benzene itself can absorb strongly at higher energies and can undergo photoreactions, especially in the presence of oxygen, potentially acting as a photosensitizer in the degradation of the iron complex. tandfonline.com The choice of solvent can therefore influence the reaction pathways and the products formed.

Photolytic Behavior in Oxygen-Free Environments

Detailed studies specifically investigating the photolytic behavior of this compound(III) in oxygen-free or anaerobic environments are not extensively documented in the primary literature reviewed. The main focus has been on photooxidation processes. However, it is generally understood that in the absence of oxygen, the photochemical reactions of such metal complexes would likely proceed through different mechanisms, such as photoreduction of the metal center (Fe(III) to Fe(II)) and ligand-centered radical formation, without the subsequent oxidative degradation pathways. Further research is needed to fully elucidate the products and mechanisms of anaerobic photolysis.

Stability under Various Light Conditions

The stability of this compound(III) is dependent on the specific light conditions it is exposed to. The destructive photooxidation studies were conducted using a high-pressure mercury lamp, which emits a broad spectrum of light, including ultraviolet (UV) radiation. tandfonline.com The compound's stability under these conditions is evidently low, leading to degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.